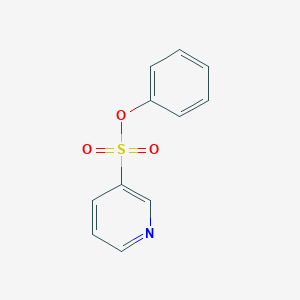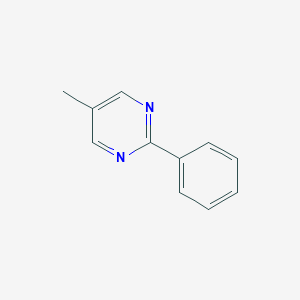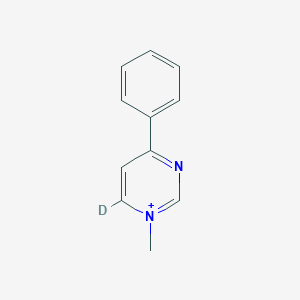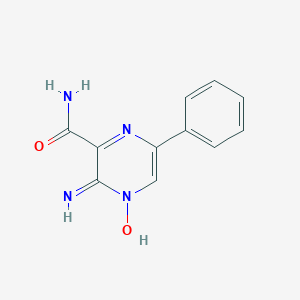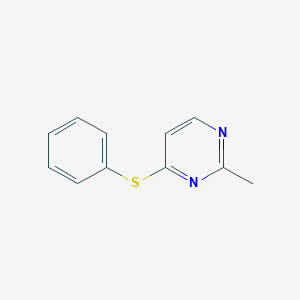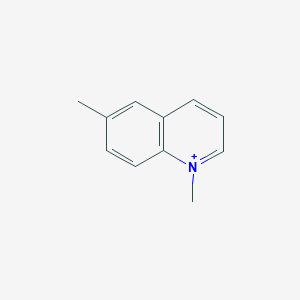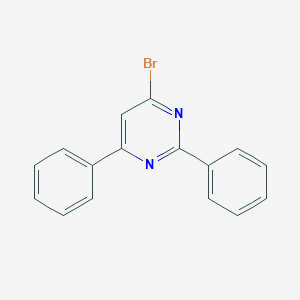
4-Bromo-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . The compound is often found in a crystal or powder form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,6-diphenylpyrimidine is 1S/C16H11BrN2/c17-15-11-14 (12-7-3-1-4-8-12)18-16 (19-15)13-9-5-2-6-10-13/h1-11H . This indicates the presence of 16 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
4-Bromo-2,6-diphenylpyrimidine is a solid at room temperature . It has a molecular weight of 311.18 .Scientific Research Applications
Pharmacological Applications
“4-Bromo-2,6-diphenylpyrimidine” is a type of diazine alkaloid, which is a widespread two-nitrogen containing compound in nature . These compounds have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, including “4-Bromo-2,6-diphenylpyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to have anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
“4-Bromo-2,6-diphenylpyrimidine” has been reported to have antimicrobial and antifungal activities.
Antiparasitic Applications
This compound has also been reported to have antiparasitic activities .
Diuretic Applications
“4-Bromo-2,6-diphenylpyrimidine” has been reported to have diuretic activities .
Antitumor Applications
This compound has been reported to have antitumor activities .
Antifilarial Applications
“4-Bromo-2,6-diphenylpyrimidine” has been reported to have antifilarial activities .
DNA Topoisomerase II Inhibitor Applications
This compound has been reported to have DNA topoisomerase II inhibitor activities .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXDLFJKGQNBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Bromo-2,6-diphenylpyrimidine | |
CAS RN |
40734-24-5 |
Source


|
| Record name | 4-Bromo-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the reaction mechanism of 4-bromo-2,6-diphenylpyrimidine with potassium amide in liquid ammonia?
A1: Contrary to expectations, the amination of 4-bromo-2,6-diphenylpyrimidine with potassium amide in liquid ammonia at -33°C does not proceed via the ANRORC mechanism. Instead, evidence suggests an EA (Elimination-Addition) and/or AE (Addition-Elimination) mechanism is responsible for the formation of the 4-amino derivative [].
Q2: How does the reaction of 4,5-dibromo-2,6-diphenylpyrimidine with potassium amide differ from the mono-bromo derivative?
A2: When 4,5-dibromo-2,6-diphenylpyrimidine reacts with potassium amide under the same conditions, a mixture of 4-amino-5-bromo-2,6-diphenylpyrimidine and 4-amino-2,6-diphenylpyrimidine is produced. Interestingly, approximately 20% of the 4-amino-5-bromo-2,6-diphenylpyrimidine formation is attributed to the ANRORC mechanism, showcasing a difference in reactivity compared to the mono-bromo compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

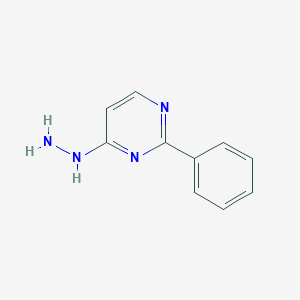
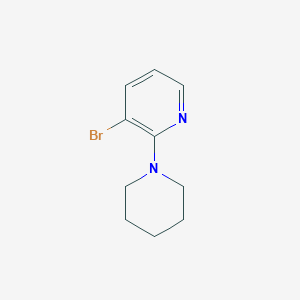
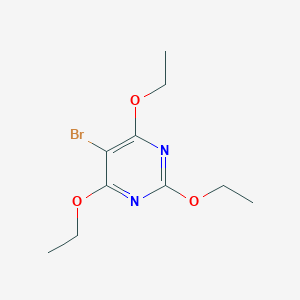
![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)


